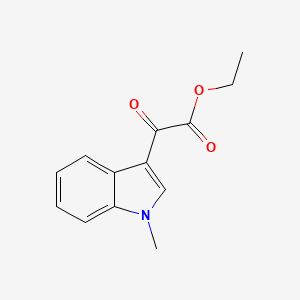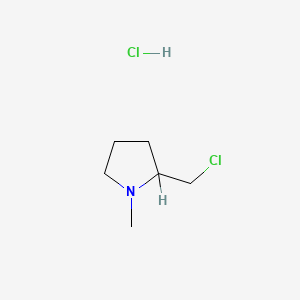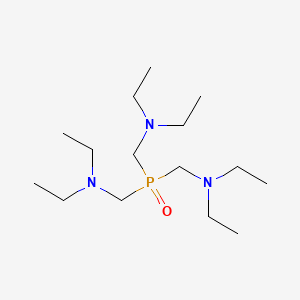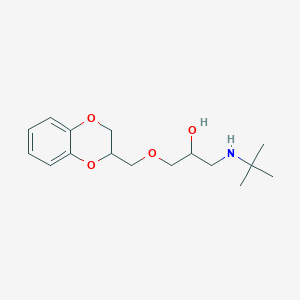
3-甲基-2-(甲硫基)嘧啶-4(3H)-酮
描述
3H-4-Pyrimidinone, 3-methyl-2-methylthio- is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-4-Pyrimidinone, 3-methyl-2-methylthio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3H-4-Pyrimidinone, 3-methyl-2-methylthio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-4-Pyrimidinone, 3-methyl-2-methylthio- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
3-甲基-2-(甲硫基)嘧啶-4(3H)-酮: 被认为是设计具有抗菌特性的化合物的核心结构。嘧啶部分,特别是已知表现出广泛的生物活性,包括抗菌作用。 该化合物可以被合成成靶向特定微生物途径的衍生物,可能导致开发出新的抗生素来对抗耐药菌株 .
抗病毒研究
在抗病毒研究领域,嘧啶衍生物已显示出在抑制病毒复制方面的希望。3-甲基-2-(甲硫基)嘧啶-4(3H)-酮的结构类似物可以探索其对各种病毒的有效性,包括引起流感、肝炎和其他传染病的病毒。 该化合物干扰病毒酶或复制过程的能力使其成为抗病毒药物开发的宝贵候选者 .
抗肿瘤活性
该化合物的衍生物正在研究其潜在的抗肿瘤作用。通过干扰细胞信号通路或DNA复制,这些衍生物可以抑制癌细胞的生长。 对3-甲基-2-(甲硫基)嘧啶-4(3H)-酮的抗肿瘤应用的研究可能导致针对各种癌症的新型治疗方法 .
抗纤维化治疗
该化合物的重要应用之一是开发抗纤维化药物。嘧啶衍生物已被发现具有抗纤维化活性,这在治疗肝纤维化等疾病中至关重要。 这些化合物可以抑制胶原蛋白和其他纤维化标记的表达,从而减少纤维化的进展 .
化学生物学
在化学生物学中,3-甲基-2-(甲硫基)嘧啶-4(3H)-酮作为构建新型杂环化合物库的基石。这些库对于筛选潜在的生物活性并识别新的治疗剂至关重要。 该化合物在合成中的多功能性允许创建具有不同生物功能的多种分子 .
药物化学
该化合物是药物化学中的特权结构,这意味着它是表现出显着药理活性的分子中的反复出现的主题。 其衍生物可以定制以与特定的生物靶标相互作用,从而导致发现具有优化功效和减少副作用的新药 .
属性
IUPAC Name |
3-methyl-2-methylsulfanylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-5(9)3-4-7-6(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECYBYGJEOBJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212672 | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6327-98-6 | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-4-Pyrimidinone, 3-methyl-2-methylthio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-(METHYLTHIO)-4(3H)-PYRIMIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI)](/img/structure/B1615924.png)









